molecular formula C15H14ClN3OS B2969186 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine CAS No. 2380181-52-0

6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine

Cat. No. B2969186
CAS RN: 2380181-52-0
M. Wt: 319.81
InChI Key: JDEVUSAMDZGKPQ-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine, also known as CTQ, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinazoline derivatives, which have been studied extensively for their pharmacological properties. CTQ has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine is not yet fully understood, but it is thought to act on several cellular pathways. One study found that 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine inhibited the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. This may contribute to its antiproliferative activity. Another study showed that 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine increased the expression of antioxidant enzymes in cells, which may explain its neuroprotective effects.
Biochemical and Physiological Effects
6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine has been shown to have a range of biochemical and physiological effects. In addition to its antiproliferative and neuroprotective activities, 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress. It has also been shown to have antifungal activity against several species of fungi.

Advantages and Limitations for Lab Experiments

One advantage of 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine is that it is relatively easy to synthesize in the laboratory, using readily available starting materials. It has also been shown to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that its mechanism of action is not yet fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine. One area of interest is its potential as a treatment for cancer, particularly in combination with other anticancer agents. Another potential application is in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine has been described in several scientific publications. One commonly used method involves the reaction of 4-chloro-6-nitroquinazoline with 2-methoxy-2-thiophen-3-ylacetic acid, followed by reduction with palladium on carbon and hydrogenation. This method has been optimized to yield high purity 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine in good yields.

Scientific Research Applications

6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine has been the subject of several studies investigating its potential therapeutic applications. One study found that 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine exhibited potent antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that 6-Chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine had a neuroprotective effect in a mouse model of Parkinson's disease, suggesting that it may have potential as a treatment for neurodegenerative disorders.

properties

IUPAC Name

6-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-20-14(10-4-5-21-8-10)7-17-15-12-6-11(16)2-3-13(12)18-9-19-15/h2-6,8-9,14H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEVUSAMDZGKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=NC=NC2=C1C=C(C=C2)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine

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